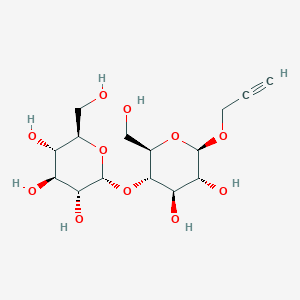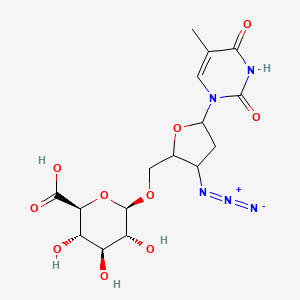
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose
Overview
Description
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose: is a synthetic derivative of glucose, characterized by the presence of isopropylidene and benzoyl protective groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose typically involves the protection of the hydroxyl groups of glucose. The process generally includes:
Formation of the Isopropylidene Group: This step involves the reaction of glucose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene group at the 1,2-positions.
Benzoylation: The hydroxyl groups at the 3, 5, and 6 positions are then protected by benzoylation. This is achieved by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose undergoes various chemical reactions, including:
Hydrolysis: The isopropylidene and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents used.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Glucose and benzoic acid.
Oxidation: Gluconic acid or glucuronic acid.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Employed in the production of fine chemicals and as a precursor for other synthetic compounds.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The isopropylidene and benzoyl groups protect the hydroxyl groups of glucose, allowing selective reactions at specific sites. This selective reactivity is crucial in synthetic chemistry for constructing complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with two isopropylidene groups.
1,2,3,4,6-Penta-O-benzoyl-beta-D-glucopyranose: A fully benzoylated glucose derivative.
Uniqueness
1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose is unique due to its specific pattern of protection, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides, where precise control over the reactivity of hydroxyl groups is essential.
Properties
IUPAC Name |
[(2R)-2-[(3aR,5R,6S,6aR)-6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-benzoyloxyethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O9/c1-30(2)38-25-24(36-28(33)21-16-10-5-11-17-21)23(37-29(25)39-30)22(35-27(32)20-14-8-4-9-15-20)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3/t22-,23-,24+,25-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALWXODPZBQSC-VYZOEPQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031623 | |
| Record name | 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6339-03-3 | |
| Record name | 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;(5E)-3-chloro-5-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonate](/img/structure/B8220729.png)
![3-[3-(3,4-dihydroxybutoxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B8220731.png)


![3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide](/img/structure/B8220746.png)
![(6E)-6-[4-(5-ethylfuran-2-yl)-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-pyridin-2-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B8220752.png)
![Trisodium;3-hydroxy-4-[2-(2-hydroxy-4-sulfonatonaphthalen-1-yl)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8220761.png)

![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)



